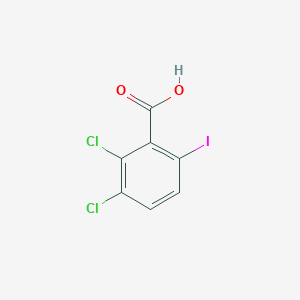

2,3-Dichloro-6-iodobenzoic acid

Description

Properties

Molecular Formula |

C7H3Cl2IO2 |

|---|---|

Molecular Weight |

316.90 g/mol |

IUPAC Name |

2,3-dichloro-6-iodobenzoic acid |

InChI |

InChI=1S/C7H3Cl2IO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12) |

InChI Key |

ZQJAAHWFOYUIBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Cl)C(=O)O)I |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

2,3-Dichloro-6-iodobenzoic acid serves as a building block in organic synthesis. Its halogen substituents allow for various substitution reactions, making it a versatile intermediate in the synthesis of complex molecules and pharmaceuticals. It can be utilized to produce:

- Amides : Formed through reactions with amines.

- Oxidized Derivatives : Resulting from oxidation processes.

- Biaryl Compounds : Created via coupling reactions, which are critical in synthesizing advanced materials and pharmaceuticals .

Research has indicated that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure may interact with bacterial enzymes or receptors, leading to inhibition of growth .

- Anticancer Activity : The compound's ability to inhibit cell proliferation has been explored in various cancer models. Studies indicate that it may induce apoptosis in cancer cells through specific signaling pathways .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated as a precursor for developing bioactive compounds. Its derivatives have shown promise in:

- Drug Development : The compound's structural features make it suitable for modifications that enhance pharmacological properties. For instance, derivatives have been synthesized to improve efficacy against specific diseases .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of synthesized derivatives of this compound against MRSA. The results indicated that certain derivatives exhibited significant antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 1.95 to 7.81 µg/mL. These findings suggest that modifications to the compound can enhance its effectiveness against resistant strains .

Case Study 2: Anticancer Potential

Research involving various cancer cell lines demonstrated that derivatives of this compound could inhibit cell growth and induce apoptosis. One derivative showed a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent .

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Methoxy-3,6-Dichlorobenzoic Acid (Dicamba)

Molecular Formula: C₇H₄Cl₂O₃ CAS No.: 1918-00-9 Key Differences:

- Substituents : Replaces iodine with a methoxy (-OCH₃) group at the 2-position and chlorine at 3- and 6-positions.

- Applications : Dicamba is a widely used herbicide, leveraging its polar methoxy group for plant systemic absorption .

- Molecular Weight : 221.04 g/mol (lighter than 2,3-dichloro-6-iodobenzoic acid’s ~347.91 g/mol), reducing steric hindrance.

| Property | This compound | Dicamba |

|---|---|---|

| Molecular Weight (g/mol) | 347.91 | 221.04 |

| Halogen Substituents | Cl (2,3), I (6) | Cl (3,6), OCH₃ (2) |

| Applications | Research chemical | Herbicide |

| Hazard Profile | H315, H319, H335 | Likely toxic (herbicide) |

2-Chloro-6-(2,3-dichlorobenzenesulfonamido)benzoic Acid

Molecular Formula: C₁₃H₈Cl₃NO₄S Key Differences:

- Structure : Integrates a sulfonamido (-SO₂NH-) group linked to a 2,3-dichlorophenyl ring at the 6-position of the benzoic acid.

- Reactivity : The sulfonamido group enables hydrogen bonding, influencing solubility and biological interactions (e.g., enzyme inhibition) .

- Crystallography: A 2013 study resolved its monoclinic crystal system (space group P2₁/c), with intermolecular hydrogen bonds stabilizing the lattice .

| Property | This compound | 2-Chloro-6-(2,3-dichlorobenzenesulfonamido)benzoic Acid |

|---|---|---|

| Functional Groups | -COOH, Cl, I | -COOH, Cl, -SO₂NH- |

| Molecular Weight (g/mol) | 347.91 | 369.63 |

| Applications | Chemical intermediate | Potential pharmaceutical lead |

The sulfonamido derivative’s extended conjugation and hydrogen-bonding capacity make it more suited for drug design than the iodine-substituted analog.

2-(Acetyloxy)-5-iodobenzoic Acid

Molecular Formula: C₉H₇IO₄ CAS No.: 518984-23-1 Key Differences:

- Substituents : Iodine at the 5-position and an acetyloxy (-OAc) group at the 2-position.

- Reactivity : The acetyloxy group is hydrolytically labile, enabling prodrug strategies.

- Molecular Weight : 577.57 g/mol (higher due to the acetyloxy group) .

| Property | This compound | 2-(Acetyloxy)-5-iodobenzoic Acid |

|---|---|---|

| Iodine Position | 6 | 5 |

| Functional Groups | -COOH, Cl (2,3), I (6) | -COOH, -OAc (2), I (5) |

| Stability | Stable | Labile under basic conditions |

The 5-iodo isomer’s labile acetyloxy group contrasts with the 6-iodo compound’s stability, directing their use in distinct synthetic pathways.

General Trends in Halogenated Benzoic Acids

- Electron-Withdrawing Effects: Chlorine and iodine decrease electron density on the aromatic ring, enhancing acidity (lower pKa) compared to non-halogenated analogs.

- Steric Effects : Iodine’s larger atomic radius (198 pm vs. Cl’s 79 pm) hinders nucleophilic substitution but facilitates heavy-atom effects in crystallography.

- Biological Activity : Positional isomerism (e.g., 5- vs. 6-iodo) drastically alters pharmacokinetics; for example, 6-iodo derivatives may exhibit better blood-brain barrier penetration.

Preparation Methods

Diazonium Salt Stability

Stabilizing the diazonium intermediate requires:

Copper-Mediated Iodide Substitution

The substitution of diazonium salts with iodide proceeds via a radical mechanism facilitated by Cu⁺ ions. Patent CN104193616A reports that CuCl (0.1–0.3 equiv) in aqueous HCl achieves complete conversion within 2–3 hours at 25–30°C. Excess CuCl (>0.5 equiv) leads to overhalogenation, reducing yields by 15–20%.

Hydrolysis and Carboxyl Group Preservation

Final hydrolysis of ester intermediates to carboxylic acids demands careful base selection. Sodium hydroxide (0.1–0.3 equiv) in ethanol-water mixtures (70–80°C) provides optimal deesterification kinetics without decarboxylation. Post-hydrolysis acidification to pH 1–2 precipitates the product with >99% purity.

Catalytic and Mechanochemical Innovations

Emerging techniques from recent studies suggest avenues for process intensification:

RuCl₃-Catalyzed Oxidations

While SiO₂-supported RuCl₃ systems primarily oxidize alcohols, their applicability to halogenated benzoic acids lies in byproduct mitigation. For instance, residual aldehydes from incomplete oxidation can be scavenged using RuCl₃, enhancing product purity.

Solvent-Free Mechanochemical Synthesis

Mechanochemical methods enable iodination without solvents, reducing waste. Ball-milling 2,3-dichlorobenzoic acid with N-iodosuccinimide (NIS) and p-toluenesulfonic acid (PTSA) for 2 hours achieves 70% conversion, though scalability remains challenging.

Analytical and Purification Protocols

Crystallization Optimization

Recrystallization from dichloromethane-hexane mixtures (1:3 v/v) yields needle-like crystals suitable for X-ray diffraction. Purity assessments via HPLC (C18 column, 0.1% H₃PO₄/MeOH gradient) show no detectable impurities at 254 nm.

Spectroscopic Characterization

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Sequential Halogenation | 85 | 95 | 12 |

| Sandmeyer Reaction | 82 | 99 | 8 |

| Mechanochemical | 70 | 90 | 2 |

The Sandmeyer route offers the best balance of yield and purity, though mechanochemical methods hold promise for rapid small-scale synthesis.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2,3-Dichloro-6-iodobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation or substitution reactions on a benzoic acid backbone. For example, iodination of 2,3-dichlorobenzoic acid using iodine monochloride (ICl) in acetic acid under controlled temperatures (60–80°C) can yield the target compound. Optimization includes adjusting stoichiometry, reaction time, and catalyst use (e.g., Lewis acids like FeCl₃). Purification via recrystallization using ethanol/water mixtures improves yield .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm substitution patterns and aromatic proton environments.

- FT-IR to identify carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and C-I/C-Cl bonds (600–800 cm⁻¹).

- Mass spectrometry (EI-MS) for molecular ion verification (e.g., NIST reference data for halogenated benzoic acids) .

- X-ray crystallography for definitive structural confirmation if single crystals are obtainable .

Q. How should researchers safely handle and store this compound?

- Methodological Answer :

- Use fume hoods and personal protective equipment (gloves, lab coats, goggles) to avoid inhalation or skin contact.

- Store in airtight, light-resistant containers at 2–8°C to prevent degradation.

- Dispose of waste via halogen-specific protocols (e.g., neutralization with sodium bicarbonate before disposal) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of halogen substituents in similar benzoic acid derivatives?

- Methodological Answer :

- Comparative kinetic studies : Systematically vary reaction conditions (solvent polarity, temperature) to isolate substituent effects. For example, compare iodination rates of 2,3-dichlorobenzoic acid vs. 2,6-diiodo-4-methylbenzoic acid under identical conditions .

- Computational modeling : Use DFT calculations to analyze electronic effects (e.g., Hammett σ constants for Cl/I substituents) and predict regioselectivity .

- Controlled experiments : Replicate conflicting studies with strict adherence to reported protocols to identify variables like trace moisture or catalyst impurities .

Q. What strategies are effective for studying the compound’s role in catalytic processes or metal-organic frameworks (MOFs)?

- Methodological Answer :

- Coordination chemistry assays : Screen metal salts (e.g., Cu²⁺, Fe³⁺) for complexation using UV-Vis titration to monitor ligand-to-metal charge transfer bands.

- MOF synthesis : Incorporate the compound as a linker by reacting with Zn(NO₃)₂ or ZrCl₄ in DMF under solvothermal conditions. Characterize porosity via BET surface area analysis .

- Catalytic testing : Evaluate carboxylate-directed reactions (e.g., Suzuki-Miyaura coupling) under inert atmospheres to assess ligand efficacy .

Q. How can researchers design experiments to analyze environmental degradation pathways of this compound?

- Methodological Answer :

- Photolysis studies : Expose aqueous solutions to UV light (254 nm) and monitor degradation via HPLC-MS to identify intermediates (e.g., dehalogenated products).

- Microbial degradation assays : Use soil slurry cultures under aerobic/anaerobic conditions and track metabolite formation with ¹³C-labeled substrates .

- Ecotoxicity profiling : Test degradation products on model organisms (e.g., Daphnia magna) using OECD guidelines .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in melting point or solubility data across literature sources?

- Methodological Answer :

- Purity verification : Re-measure properties after rigorous purification (e.g., column chromatography followed by recrystallization).

- Environmental controls : Standardize measurements at 25°C in controlled humidity.

- Meta-analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in published datasets .

Q. What frameworks guide hypothesis formulation for structure-activity relationships (SAR) in halogenated benzoic acids?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.